molecular formula C11H11F4NO B12070603 N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

Cat. No.: B12070603
M. Wt: 249.20 g/mol
InChI Key: RBCIFXHEXUDDRM-UHFFFAOYSA-N
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Description

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H11F4NO

Molecular Weight

249.20 g/mol

IUPAC Name

N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]oxetan-3-amine

InChI

InChI=1S/C11H11F4NO/c12-9-2-7(4-16-10-5-17-6-10)1-8(3-9)11(13,14)15/h1-3,10,16H,4-6H2

InChI Key

RBCIFXHEXUDDRM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCC2=CC(=CC(=C2)F)C(F)(F)F

Origin of Product

United States

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